GSK621

概要

説明

GSK621は、細胞エネルギー恒常性の重要な調節因子であるAMP活性化タンパク質キナーゼ(AMPK)の特異的アゴニストです。この化合物は、特にがん研究や代謝性疾患において、さまざまな科学研究分野で大きな可能性を示しています。 This compoundは、AMPKを活性化し、細胞生存、増殖、代謝に影響を与える可能性のあるさまざまな下流効果をもたらすことが知られています .

準備方法

合成経路と反応条件

GSK621の合成は、市販の出発物質から始まる複数のステップを伴います反応条件は通常、目的の収率と純度を確保するために、有機溶媒、触媒、および特定の温度制御の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 これには、高効率反応器、連続フローシステム、およびクロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます .

化学反応の分析

AMPK Activation and Downstream Signaling

GSK621 directly activates AMPK by phosphorylating its α1 subunit at Thr-172, initiating a cascade of metabolic reactions:

Redox Modulation and Antioxidant Effects

This compound counteracts oxidative stress through NADPH-mediated ROS suppression:

-

NADPH Elevation :

-

Mechanistic Link :

AMPK activation upregulates NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase), mitigating oxidative damage .

Caspase-Dependent Apoptosis in Cancer Cells

This compound induces apoptosis in malignant cells via caspase activation:

| Cell Type | Caspase-3 Activity | Apoptosis Reversal by Inhibitors | Concentration |

|---|---|---|---|

| U87MG glioma cells | 3.5-fold increase | z-DEVD-cho (caspase-3 inhibitor) | 20 μM this compound |

| A375 melanoma cells | 2.8-fold increase | zVAD-cho (pan-caspase inhibitor) | 15 μM this compound |

| Primary osteoblasts | No significant change | Not applicable | 10 μM this compound |

Autophagy Activation in Cytoprotection

In non-cancerous osteoblasts, this compound promotes autophagy to enhance cell survival under oxidative stress:

-

Key Markers :

-

2.3-fold increase in LC3B-II/I ratio (autophagosome formation).

-

40% reduction in p62 levels (autophagic flux).

-

-

Functional Impact :

Autophagy inhibitors (3-MA, chloroquine) reversed this compound’s protective effects against H₂O₂-induced death in MC3T3-E1 cells .

Selective Toxicity and Synthetic Lethality

This compound exhibits cell-type-specific effects due to differential AMPK-mTOR signaling states:

| Cell Type | Response to this compound | Sensitizing Factor |

|---|---|---|

| AML cells | Lethality (IC₅₀: 8 μM) | Constitutive mTORC1 activation |

| Normal hematopoietic cells | No cytotoxicity | Low basal mTOR activity |

| Melanoma cells | Enhanced death with MEK162 | MEK-ERK pathway inhibition |

Data from highlights synthetic lethality in mTORC1-hyperactive cancers.

Pharmacological Synergy

This compound’s efficacy is amplified by co-targeting resistance pathways:

科学的研究の応用

Melanoma Treatment

GSK621 has demonstrated significant anti-tumor activity against human melanoma cells in vitro and in vivo. Studies indicate that treatment with this compound reduces the survival and proliferation of melanoma cell lines such as A375, WM-115, and SK-Mel-2. This effect is associated with the activation of caspases, leading to apoptosis. Notably, this compound was found to be more effective than other AMPK activators, suggesting its potency in inhibiting melanoma cell growth .

Acute Myeloid Leukemia (AML)

In AML, this compound has shown selective cytotoxicity towards leukemic cells while sparing normal hematopoietic progenitors. The compound activates AMPK, which disrupts the oncogenic reliance on the mTORC1 pathway in AML cells. This unique mechanism results in a median inhibitory concentration (IC50) of approximately 20 µM across various AML cell lines . Additionally, this compound has been linked to inducing immunogenic cell death in AML, enhancing dendritic cell activation and anticancer immunity in vivo .

Oxidative Stress Mitigation

This compound's activation of AMPK plays a crucial role in protecting osteoblasts from oxidative stress induced by hydrogen peroxide (H2O2). Research indicates that co-treatment with this compound significantly improves cell viability and reduces apoptosis in osteoblastic cells exposed to H2O2. The protective effects are attributed to increased levels of nicotinamide adenine dinucleotide phosphate (NADPH), which helps mitigate reactive oxygen species (ROS) production .

Autophagy Induction

This compound has been shown to activate cytoprotective autophagy pathways in osteoblasts. The compound induces phosphorylation of Ulk1, a key initiator of autophagy, leading to the upregulation of autophagy-related proteins such as Beclin-1 and LC3B-II. Inhibition of autophagy significantly reduces the cytoprotective effects of this compound against oxidative stress, highlighting its role in promoting cell survival under stress conditions .

Comparative Efficacy Against Other Activators

| Compound | Target Condition | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | N/A | AMPK activation leading to apoptosis |

| A769662 | AML | N/A | Direct AMPK activation |

| Compound 13 | General cancer | N/A | AMPK activation |

| AICAR | Various cancers | N/A | AMPK activation |

作用機序

GSK621は、主にAMP活性化タンパク質キナーゼ(AMPK)の活性化を通じてその効果を発揮します。活性化されると、AMPKは、細胞代謝、オートファジー、アポトーシスに関与するさまざまな下流標的をリン酸化します。これは、細胞エネルギーバランスのシフトにつながり、異化作用を促進し、同化作用を阻害します。 This compoundによるAMPKの活性化は、がん細胞でミトコンドリアのアポトーシスにつながる可能性のある、小胞体ストレス応答(UPR)を誘導することもあります .

類似化合物の比較

This compoundは、AMPKの特異的な活性化と、がん細胞におけるオートファジーおよびアポトーシスを誘導する能力においてユニークです。類似の化合物には次のものがあります。

AICAR(5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド): 別のAMPK活性化剤ですが、作用機序が異なります。

メトホルミン: 広く使用されている糖尿病治療薬で、AMPKも活性化しますが、グルコース代謝への影響がより広範です。

フェンホルミン: メトホルミンに似ていますが、効力が強く、副作用のリスクも高い

This compoundは、AMPKを活性化する特異性と効力が高いため、研究と潜在的な治療用途の両方で貴重なツールとなっています。

類似化合物との比較

GSK621 is unique in its specific activation of AMPK and its ability to induce autophagy and apoptosis in cancer cells. Similar compounds include:

AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): Another AMPK activator, but with a different mechanism of action.

Metformin: A widely used diabetes medication that also activates AMPK, but with broader effects on glucose metabolism.

Phenformin: Similar to metformin, but with a higher potency and risk of side effects

This compound stands out due to its specificity and potency in activating AMPK, making it a valuable tool in both research and potential therapeutic applications.

生物活性

GSK621 is a potent and selective activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Its biological activity has been extensively studied in various contexts, including cancer therapy, oxidative stress response, and metabolic disorders. This article summarizes key findings regarding the biological activity of this compound, supported by data tables and relevant case studies.

This compound activates AMPK, leading to a cascade of cellular responses that include:

- Inhibition of mTOR signaling : this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer cells. This inhibition contributes to the cytotoxic effects of this compound on glioma cells and acute myeloid leukemia (AML) cells .

- Induction of autophagy : The activation of AMPK by this compound promotes autophagy, a process that helps in cellular repair and survival under stress conditions. This was particularly noted in renal injury models where this compound mitigated damage through autophagy activation .

- Enhancement of antioxidant defenses : this compound increases the levels of nicotinamide adenine dinucleotide phosphate (NADPH), which plays a critical role in reducing oxidative stress by scavenging reactive oxygen species (ROS) in osteoblasts .

Case Study: Glioma Cells

A study investigated the effects of this compound on human glioma cell lines (U87MG and U251MG). The findings revealed:

- Cytotoxicity : this compound treatment resulted in a significant decrease in cell viability in a dose-dependent manner. For instance, at concentrations ranging from 10 to 100 μM, this compound substantially reduced colony formation in these cells .

- Apoptosis Activation : The compound induced caspase-dependent apoptosis, as evidenced by increased caspase-3 activity and Annexin V staining .

| Concentration (μM) | Cell Viability (%) | Apoptosis Indicators |

|---|---|---|

| 10 | 70 | Increased caspase-3 |

| 50 | 40 | Annexin V positive |

| 100 | 20 | High caspase activity |

Case Study: Acute Myeloid Leukemia

In AML models, this compound demonstrated:

- Selective Cytotoxicity : It selectively induced cell death in AML cells while sparing normal hematopoietic progenitors .

- Immunogenic Cell Death : Activation of AMPK by this compound led to exposure of calreticulin on the surface of leukemia cells, enhancing immune responses against these cells. This effect was confirmed through vaccination studies showing protective immunity in syngeneic models .

Effects on Osteoblasts

This compound's protective effects extend to osteoblasts exposed to oxidative stress:

- Cytoprotection Against H2O2 : In cultured MC3T3-E1 osteoblastic cells, co-treatment with this compound significantly reduced H2O2-induced cell death and apoptosis. This protective effect was linked to AMPK activation, which was essential for increasing NADPH levels and decreasing ROS production .

| Treatment | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 50 | 30 |

| H2O2 | 20 | 60 |

| H2O2 + this compound (10 μM) | 45 | 25 |

特性

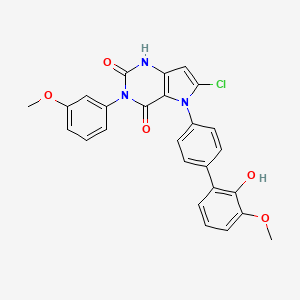

IUPAC Name |

6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURYSXLJGKKDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。